1-(2-Bromoethoxy)-2-trifluoromethoxybenzene
Overview
Description
1-(2-Bromoethoxy)-2-trifluoromethoxybenzene is a useful research compound. Its molecular formula is C9H8BrF3O2 and its molecular weight is 285.06 g/mol. The purity is usually 95%.
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Biological Activity
1-(2-Bromoethoxy)-2-trifluoromethoxybenzene is an organic compound characterized by its unique functional groups, which include a bromoethoxy group and a trifluoromethoxy group. Its molecular formula is C9H8BrF3O2, and it has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
The compound features a benzene ring substituted with both a bromoethoxy and a trifluoromethoxy group. These substitutions influence its reactivity and biological interactions. The presence of electron-withdrawing groups like trifluoromethoxy can enhance the compound's electrophilicity, potentially affecting its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C9H8BrF3O2 |
Molecular Weight | 295.09 g/mol |
Appearance | Colorless to yellow liquid |
Purity | ≥ 95% |
Research indicates that this compound may interact with various cellular proteins or enzymes, modulating their functions. The specific biochemical pathways involved are still under investigation, but preliminary studies suggest potential roles as an inhibitor or modulator in cellular processes.
Case Studies and Research Findings
- Antimicrobial Activity : A study highlighted the compound's potential as an antimicrobial agent, showing efficacy against certain bacterial strains in vitro. The mechanism appears to involve disruption of bacterial cell wall synthesis, similar to other bromo-organic compounds that have demonstrated antibacterial properties .
- Cancer Research : In cancer research, derivatives of this compound have been explored for their ability to inhibit tumor growth. For example, modifications to the trifluoromethoxy group have resulted in enhanced potency against specific cancer cell lines, suggesting that structural variations can significantly impact biological activity .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes involved in metabolic pathways. In particular, studies have focused on its effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition could lead to drug-drug interactions when used in conjunction with other pharmaceuticals.
Table 2: Summary of Biological Activities
Activity Type | Findings |
---|---|
Antimicrobial | Effective against specific bacterial strains |
Anticancer | Inhibits tumor growth in certain cancer cell lines |
Enzyme Inhibition | Potential inhibitor of cytochrome P450 enzymes |
Properties
IUPAC Name |
1-(2-bromoethoxy)-2-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c10-5-6-14-7-3-1-2-4-8(7)15-9(11,12)13/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUKKRVANQMSGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCBr)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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